molecular formula C16H13N3O2 B10874790 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile

5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile

Cat. No.: B10874790
M. Wt: 279.29 g/mol
InChI Key: DOWOMRAFEROEPZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile: is a heterocyclic compound that features an indole core substituted with methoxy groups at positions 5 and 6, a pyridin-2-yl group at position 2, and a carbonitrile group at position 3. Heterocyclic compounds like this one are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carbonitrile group can be introduced using cyanation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In medicinal chemistry, 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile has been investigated for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates of enzymes, allowing the compound to inhibit or activate specific biochemical pathways. The pyridin-2-yl group enhances binding affinity to certain receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-2-(pyridin-2-yl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the pyridin-2-yl group, which influences its chemical reactivity and biological activity. The presence of both methoxy and carbonitrile groups further enhances its versatility in chemical synthesis and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

5,6-dimethoxy-2-pyridin-2-yl-1H-indole-3-carbonitrile

InChI

InChI=1S/C16H13N3O2/c1-20-14-7-10-11(9-17)16(12-5-3-4-6-18-12)19-13(10)8-15(14)21-2/h3-8,19H,1-2H3

InChI Key

DOWOMRAFEROEPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C#N)OC

Origin of Product

United States

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